2-Bromo-5-(trifluoromethyl)benzo[d]oxazole
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Overview
Description
2-Bromo-5-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that contains both bromine and trifluoromethyl groups attached to a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethyl)benzo[d]oxazole typically involves the bromination of 5-(trifluoromethyl)benzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-substituted-5-(trifluoromethyl)benzo[d]oxazole derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups at specific positions on the benzoxazole ring.
Reduction: Formation of 2-hydro-5-(trifluoromethyl)benzo[d]oxazole.
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes for studying biological processes and interactions.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)benzaldehyde: Similar structure but with an aldehyde group instead of the oxazole ring.
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: Contains a thiazole ring instead of an oxazole ring.
2-(Trifluoromethyl)benzo[d]oxazole: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
2-Bromo-5-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both bromine and trifluoromethyl groups on the benzoxazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and improved pharmacokinetic profiles in medicinal applications. The compound’s versatility makes it a valuable intermediate in various synthetic and research contexts.
Properties
Molecular Formula |
C8H3BrF3NO |
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Molecular Weight |
266.01 g/mol |
IUPAC Name |
2-bromo-5-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NO/c9-7-13-5-3-4(8(10,11)12)1-2-6(5)14-7/h1-3H |
InChI Key |
GTZZKMONKKYMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)Br |
Origin of Product |
United States |
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